3-(1-PIPERIDINYLMETHYL)-5-NITRO-1H-INDOLE
CAS No.: 3414-69-5
Cat. No.: VC13570418
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3414-69-5 |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 5-nitro-3-(piperidin-1-ylmethyl)-1H-indole |
| Standard InChI | InChI=1S/C14H17N3O2/c18-17(19)12-4-5-14-13(8-12)11(9-15-14)10-16-6-2-1-3-7-16/h4-5,8-9,15H,1-3,6-7,10H2 |
| Standard InChI Key | OUZMDCXVRKYIHS-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic name for this compound is 3-[(piperidin-1-yl)methyl]-5-nitro-1H-indole, with the molecular formula C₁₄H₁₇N₃O₂ and a molecular weight of 259.31 g/mol . Its structure comprises an indole core substituted with a nitro group (-NO₂) at position 5 and a piperidinylmethyl group (-CH₂-C₅H₁₀N) at position 3 (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 3414-69-5 | |
| Molecular Weight | 259.31 g/mol | |
| Exact Mass | 259.1321 Da | – |
| XLogP3-AA (Predicted) | 2.8 | – |
| Hydrogen Bond Donors | 1 (indole NH) | |
| Hydrogen Bond Acceptors | 3 (nitro O, indole N) |
Structural and Electronic Features
The nitro group at position 5 introduces strong electron-withdrawing effects, polarizing the indole ring and influencing reactivity in electrophilic substitution reactions . The piperidinylmethyl group at position 3 contributes steric bulk and basicity due to the tertiary amine in the piperidine ring . Computational modeling of analogous indole derivatives suggests that the piperidinylmethyl side chain adopts a conformation that maximizes van der Waals interactions with hydrophobic receptor pockets .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 3-(1-piperidinylmethyl)-5-nitro-1H-indole can be achieved through sequential functionalization of the indole scaffold:
Nitration of Indole
Nitration at position 5 is typically performed using a mixture of nitric acid and sulfuric acid. For example, 5-nitroindole derivatives are synthesized via electrophilic aromatic substitution under controlled temperatures (0–5°C) .
Mannich Reaction for Piperidinylmethylation
Pharmacological and Biochemical Relevance
Serotonin Receptor Interactions
Structurally similar indole derivatives, such as L-772,405 (a 3-[3-(piperidin-1-yl)propyl]indole), exhibit high affinity for human 5-HT₁D receptors (Kᵢ = 1.2 nM) with 170-fold selectivity over 5-HT₁B receptors . Although direct data on 3-(1-piperidinylmethyl)-5-nitro-1H-indole are lacking, its structural motifs suggest potential activity at serotonin receptors, warranting further investigation.
Table 2: Comparative Receptor Affinity of Analogous Indoles
Metabolic Stability and Bioavailability
In rat models, piperidine-containing indoles like L-772,405 demonstrate excellent bioavailability (≥80% after subcutaneous administration) due to their balanced lipophilicity (XLogP ≈ 2.5) . The nitro group in 3-(1-piperidinylmethyl)-5-nitro-1H-indole may enhance metabolic stability by reducing oxidative degradation pathways .
Research Applications and Future Directions
Medicinal Chemistry
The nitro group serves as a versatile handle for further functionalization, such as reduction to an amine (-NH₂) for coupling reactions or conversion to a trifluoromethyl group (-CF₃) to enhance lipophilicity .
Neuropharmacology
Given the affinity of analogous indoles for 5-HT₁D receptors, this compound could be explored in migraine therapy models to assess vasoconstrictive and anti-inflammatory effects .
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